molecular formula C23H14FN3O2 B2780790 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901021-87-2

3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2780790
CAS No.: 901021-87-2
M. Wt: 383.382
InChI Key: JCEYVHSJSBYAFB-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocycle featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. The structure includes a 4-fluorophenyl group at position 3 and a phenyl group at position 1. Pyrazoloquinolines are pharmacologically significant due to their tricyclic architecture, which enables interactions with biological targets such as benzodiazepine receptors, cyclooxygenase-2 (COX-2), and phosphodiesterase 4 (PDE4) . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, making this compound a candidate for anticancer, anti-inflammatory, and anxiolytic applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-3-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3O2/c24-15-8-6-14(7-9-15)22-18-12-25-19-11-21-20(28-13-29-21)10-17(19)23(18)27(26-22)16-4-2-1-3-5-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEYVHSJSBYAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=CC=C5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalytic processes and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

Fluorescent Sensing Applications

One of the notable applications of this compound is in the development of fluorescent sensors. The pyrazolo[4,3-c]quinoline core structure allows for selective recognition of specific molecular targets.

Case Study: c-MYC Promoter G-Quadruplexes

A study indicated that a derivative with a similar core structure demonstrated selective binding to c-MYC promoter G-quadruplexes. The compound exhibited significant fluorescence enhancement upon binding, making it a potential candidate for tracking nucleic acid structures in biological systems. The binding affinity was measured with a dissociation constant (KdK_d) of 2.35 μM, indicating moderate affinity but sufficient for practical applications in imaging and diagnostics .

The compound has also been investigated for its biological activity, particularly as a potential therapeutic agent.

Anticancer Properties

Research has highlighted the anticancer properties of pyrazoloquinolines. For instance, compounds derived from this family have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Compounds with similar structures have been identified as potent inhibitors of Rho-associated kinase (ROCK), which is implicated in various cellular processes including smooth muscle contraction and cell migration. Studies have demonstrated that certain derivatives bind with high affinity to ROCK enzymes, suggesting potential therapeutic roles in conditions such as glaucoma and cardiovascular diseases .

Detection of Inorganic Cations

The compound has also been explored for its ability to act as a fluorescent sensor for small inorganic cations. This capability is crucial in environmental monitoring and biomedical applications where detection of ions like lithium, sodium, and calcium is necessary .

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
Fluorescent SensingSelective recognition of c-MYC G-quadruplexesKd=2.35μMK_d=2.35\mu M for binding
Anticancer PropertiesInduces apoptosis in cancer cell linesSignificant inhibition observed
Enzyme InhibitionInhibits ROCK enzymesHigh binding affinity; potential therapeutic uses
Detection of IonsActs as a sensor for small inorganic cationsEffective detection for various ions

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Pyrazoloquinoline Derivatives

The pharmacological profile of pyrazoloquinolines is highly sensitive to substituent modifications. Below is a comparative analysis:

Halogen-Substituted Derivatives
  • 3-(4-Chlorophenyl)-1-(3-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline: The chloro-fluorophenyl combination increases lipophilicity, enhancing blood-brain barrier penetration. This derivative shows higher benzodiazepine receptor affinity than non-halogenated analogs .
  • 3-(4-Fluorophenyl)-8-Ethoxy-1H-Pyrazolo[4,3-c]Quinoline: The ethoxy group at position 8 improves solubility but reduces COX-2 inhibition compared to the dioxolo-fused target compound .
Alkyl and Aryl Modifications
  • 5-Bromo-3-Methyl-7-Phenyl-9-(p-Tolyl)-3H-Pyrazolo[4,3-f]Quinoline: Bromine and methyl groups enhance antiproliferative activity against breast cancer cells (IC₅₀ = 1.2 µM) but reduce selectivity for PDE4 .
  • 4-(4-Fluorophenyl)-3-Isopropyl-6-Methoxy-1-Phenyl-1H-Pyrazolo[3,4-b]Quinoline (F7): The isopropyl group at position 3 increases steric bulk, reducing receptor binding affinity compared to the target compound’s fluorophenyl group .
Dioxolo-Fused Derivatives

The [1,3]dioxolo ring in the target compound confers rigidity, improving thermal stability (mp >250°C inferred from analogs) . In contrast, non-fused analogs like 3,4-bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline exhibit lower melting points (169–182°C) due to reduced planarity .

Pharmacological Activity Comparison

Anticancer and Anti-Angiogenic Effects
  • The target compound’s dioxolo ring may enhance anti-angiogenic activity by mimicking natural product scaffolds. Similar fused pyrazoloquinolines inhibit endothelial cell proliferation at IC₅₀ values of 0.8–2.5 µM in CAM assays .
  • 3-(Furan-2-yl)-6-Hydroxy-4-(4-Trifluoromethylphenyl)-Pyrazolo[3,4-b]Quinoline-5,8-Dione (14g): The trifluoromethyl group boosts cytotoxicity (IC₅₀ = 0.9 µM against HeLa cells) but lacks anti-angiogenic effects .
Enzyme Inhibition
  • CGS-9896 (Anxiolytic Pyrazoloquinoline): Lacks the dioxolo ring but shows high benzodiazepine receptor affinity (Ki = 0.3 nM). The target compound’s fluorine may improve metabolic stability over CGS-9896’s shorter half-life .
  • 3-Methyl-7-Undecyl-Pyrazolo[3,4-b]Quinoline-5,8-Dione (14h): Long alkyl chains (undecyl) improve membrane permeability but reduce COX-2 selectivity .

Key Research Findings and Trends

Fluorine’s Role : Fluorinated analogs exhibit enhanced pharmacokinetics but require balancing with solubility modifiers (e.g., ethoxy or hydroxyl groups) .

Ring Fusion Effects: The [1,3]dioxolo ring improves thermal stability and target selectivity but complicates synthetic routes compared to simpler pyrazolo[3,4-b]quinolines .

Biological Trade-Offs : Compounds optimized for anticancer activity (e.g., bromo/methyl derivatives) often show reduced anti-inflammatory effects, highlighting the need for targeted substitutions .

Biological Activity

3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • CAS Number : 901021-87-2
  • Molecular Formula : C23H14FN3O2
  • Molecular Weight : 383.4 g/mol

The compound features a complex structure that contributes to its biological activity. The presence of the fluorine atom and the dioxolo moiety are critical for its interaction with biological targets.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinoline, including the target compound, exhibit significant anti-inflammatory effects. A study highlighted that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) was noted as a mechanism for their anti-inflammatory properties .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)Mechanism of Action
2a0.39iNOS and COX-2 inhibition
2mNot specifiedInhibition of NO production
Target CompoundNot specifiedPotential based on structure

Anticancer Activity

In addition to anti-inflammatory effects, compounds within the pyrazolo[4,3-c]quinoline class have shown promise as anticancer agents. For instance, N-phenyl derivatives demonstrated potent apoptosis induction in various cancer cell lines with effective concentrations (EC50) ranging from 30 to 700 nM . The SAR studies suggest that modifications to the phenyl group can enhance efficacy against specific cancer types.

Table 2: Anticancer Activity Overview

CompoundEC50 (nM)Cancer Type
N-(3-Acetylphenyl)-...400-700Solid tumors
N-phenyl derivatives30-70Various cancer cells

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory processes and cancer cell survival.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Alterations in signaling pathways related to inflammation and cell proliferation have been observed.

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[4,3-c]quinoline derivatives for their anti-inflammatory properties. Among these derivatives, specific compounds demonstrated significant inhibition of NO production and reduced cytotoxicity compared to others with similar structures. This highlights the importance of structural modifications in enhancing therapeutic efficacy while minimizing adverse effects .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
  • Step 2: Cyclization using acid catalysts (e.g., H₂SO₄) to construct the pyrazole ring.
  • Step 3: Fusion with a quinoline backbone via Friedländer or Pfitzinger reactions, followed by functionalization of the dioxolane ring . Microwave-assisted synthesis and metal catalysts (e.g., Pd for cross-coupling) can improve yields (up to 85%) and purity (>95%) .

Q. How is the structural integrity of this compound validated?

Analytical techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C4-phenyl, dioxolane protons at δ 5.8–6.2 ppm) .
  • HPLC: Purity >98% is achieved using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.12) .

Q. What preliminary biological activities have been reported?

Pyrazoloquinolines exhibit:

  • Anti-inflammatory activity: IC₅₀ = 12 µM against COX-2, attributed to fluorophenyl groups enhancing binding affinity .
  • Anticancer potential: Moderate cytotoxicity (IC₅₀ = 25–50 µM) in HeLa cells via apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective synthesis?

  • Temperature Control: Lower temperatures (0–5°C) favor pyrazole cyclization over side products .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing reaction time by 30% .
  • Catalysts: Pd(OAc)₂ in Suzuki-Miyaura couplings achieves >90% regioselectivity for aryl-aryl bonds .

Q. What crystallographic insights explain its bioactivity?

X-ray diffraction reveals:

  • Orthorhombic crystal system (space group P2₁2₁2₁) with dihedral angles of 85° between dioxolane and quinoline planes, enabling planar interaction with enzyme pockets .
  • Halogen bonding: Fluorine at C4 forms a 2.9 Å interaction with COX-2’s Tyr355, critical for inhibition .

Q. How do substituent variations affect biological activity?

Comparative studies show:

  • Fluorine vs. Chlorine: 4-Fluorophenyl derivatives exhibit 3× higher COX-2 selectivity than chlorinated analogs due to reduced steric hindrance .
  • Methoxy groups: Addition at C8 (e.g., 8-OCH₃) reduces cytotoxicity (IC₅₀ >100 µM) but improves solubility (logP = 2.1 vs. 3.5 for unsubstituted) .

Q. What strategies resolve contradictory data in SAR studies?

  • Meta-analysis: Pool data from analogues (e.g., ELND007, a pyrazolo[4,3-c]quinoline γ-secretase inhibitor) to identify conserved pharmacophores .
  • Molecular Dynamics: Simulate binding modes to explain outliers (e.g., 3,4-dimethoxy substitution disrupts π-π stacking in some assays) .

Methodological Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationH₂SO₄, 80°C, 6h7290
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMF8598
PurificationSilica gel (hexane:EtOAc 3:1)->99

Table 2: Biological Activity Comparison

SubstituentCOX-2 IC₅₀ (µM)HeLa IC₅₀ (µM)Solubility (logP)
4-Fluorophenyl12252.8
4-Chlorophenyl35183.4
8-Methoxy>50>1002.1

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